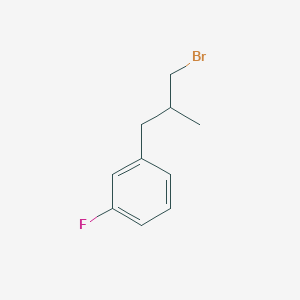
1-(3-Bromo-2-methylpropyl)-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-methylpropyl)-3-fluorobenzene is an organic compound with the molecular formula C10H12BrF It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 3-position, a fluorine atom at the 3-position, and a 2-methylpropyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene can be synthesized through a multi-step process involving the following key steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Alkylation: The 2-methylpropyl group can be introduced through a Friedel-Crafts alkylation reaction using 2-methylpropyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of solvents to facilitate the reactions. Continuous flow reactors and automated systems may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxylation.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of 1-(3-Hydroxy-2-methylpropyl)-3-fluorobenzene.
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of this compound alkane.
Scientific Research Applications
1-(3-Bromo-2-methylpropyl)-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can participate in halogen bonding, while the 2-methylpropyl group can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Bromo-2-methylpropyl)-2-fluorobenzene: Similar structure but with the fluorine atom at the 2-position.
1-(3-Bromo-2-methylpropyl)-4-fluorobenzene: Similar structure but with the fluorine atom at the 4-position.
1-(3-Bromo-2-methylpropyl)-2,4-difluorobenzene: Contains two fluorine atoms at the 2- and 4-positions.
Uniqueness: 1-(3-Bromo-2-methylpropyl)-3-fluorobenzene is unique due to the specific positioning of the bromine, fluorine, and 2-methylpropyl groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C10H12BrF |
|---|---|
Molecular Weight |
231.10 g/mol |
IUPAC Name |
1-(3-bromo-2-methylpropyl)-3-fluorobenzene |
InChI |
InChI=1S/C10H12BrF/c1-8(7-11)5-9-3-2-4-10(12)6-9/h2-4,6,8H,5,7H2,1H3 |
InChI Key |
QFRCMZQMWOHRNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


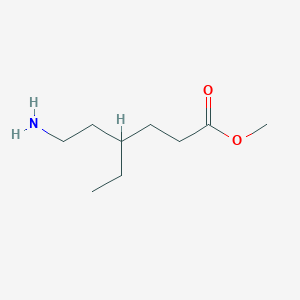
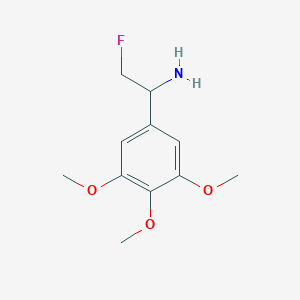
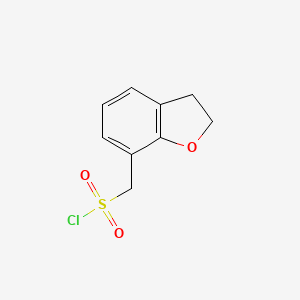
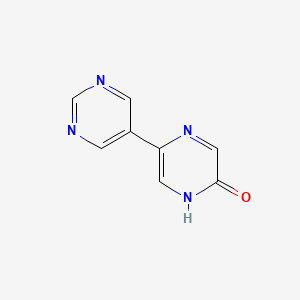
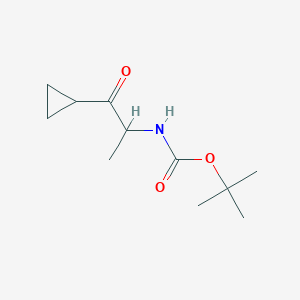


![Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13161606.png)
![4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole](/img/structure/B13161614.png)

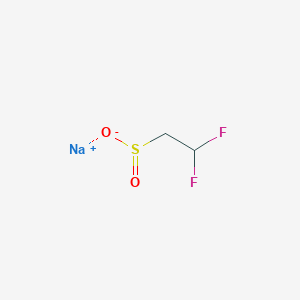

![7-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13161636.png)

